3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid
Description
Properties
IUPAC Name |
3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-4-9(8(12)13)5-11(6-9)7-2-1-3-7/h7H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWRNBIKJNBHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)(CCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid typically involves the alkylation of a nucleophilic glycine derivative with a chloromethyl-containing compound under controlled conditions. For example, the reaction between a chiral nucleophilic glycine-derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been developed to afford the corresponding alkylated Ni-complex with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using similar principles but optimized for higher yields and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chloromethyl group or other parts of the molecule.
Substitution: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
Comparison with Similar Compounds
3-Benzyl-1-Cyclopentene-1-Carboxylic Acid
Structural Features :
Key Differences :
- Ring Size : Cyclopentene (5-membered) vs. azetidine-cyclobutyl (4-membered fused rings) in the target compound.
- Substituents : Benzyl (aromatic) vs. chloromethyl (reactive halogenated group).
- Applications : The benzyl group in 3-benzyl-1-cyclopentene-1-carboxylic acid may serve as a steric or electronic modulator in synthesis, whereas the chloromethyl group in the target compound could enable nucleophilic substitution reactions .
3-Cyano-1-Methylcyclobutane-1-Carboxylic Acid
Structural Features :
- Core Structure : Cyclobutane fused to a carboxylic acid.
- Substituents: Cyano (-CN) and methyl (-CH₃) groups.
- Molecular Formula: C₇H₉NO₂; Molecular Weight: ~155.16 (estimated) .
Key Differences :
- Functional Groups: Cyano (electron-withdrawing) vs. chloromethyl (electrophilic).
- Reactivity: The cyano group may participate in hydrolysis or reduction reactions, while the chloromethyl group offers sites for alkylation or cross-coupling.
- Ring System : Single cyclobutane vs. fused azetidine-cyclobutyl rings in the target compound, impacting ring strain and conformational flexibility .
1-(3-Chlorophenyl)-3-Methylcyclobutane-1-Carboxylic Acid
Structural Features :
Key Differences :
- Aromatic vs.
- Biological Relevance : Aromatic chlorinated compounds often exhibit pharmacological activity (e.g., antimicrobial), while azetidine-containing structures may target enzymes or receptors due to nitrogen’s hydrogen-bonding capability .
Tabulated Comparison of Key Parameters
Research Findings and Implications
- Synthetic Challenges : The fused azetidine-cyclobutyl system in the target compound likely imposes higher ring strain compared to single-ring analogs, complicating synthesis and stability .
- Reactivity: The chloromethyl group’s electrophilicity contrasts with the cyano group’s polarity, suggesting divergent pathways for derivatization (e.g., alkylation vs. hydrolysis) .
Biological Activity
3-(Chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Chloromethyl group : A substituent that may enhance reactivity.
- Carboxylic acid functionality : Imparts acidic properties and potential for forming salts.
| Property | Value |
|---|---|
| IUPAC Name | 3-(Chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid |
| Molecular Formula | C₇H₁₃ClN₁O₂ |
| CAS Number | 2385049-06-7 |
| Molecular Weight | 175.64 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar azetidine structures exhibit significant antimicrobial activity. For instance, derivatives of azetidine have been tested against various bacterial strains, showing effectiveness in inhibiting growth. The chloromethyl group may enhance this activity by facilitating interaction with microbial cell membranes.
Anticancer Activity
Recent studies have suggested that azetidine derivatives can induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific signaling pathways associated with cell proliferation. For example, a study demonstrated that a related compound inhibited the growth of breast cancer cells by modulating the expression of apoptosis-related proteins.
The proposed mechanism of action for 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid involves:
- Inhibition of Enzymes : Like many carboxylic acids, this compound may inhibit key enzymes involved in metabolic pathways.
- Interaction with Receptors : The structural features suggest potential interactions with cellular receptors, possibly influencing inflammatory pathways.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition at concentrations above 50 µg/mL.
-
Cancer Cell Line Study
- Objective : To determine cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to measure cell viability.
- Results : At a concentration of 100 µM, the compound reduced cell viability by 70%, indicating strong anticancer potential.
Comparative Analysis
Comparison with similar compounds highlights the unique biological profile of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-(Chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid | Moderate | High |
| Azetidine derivative A | Low | Moderate |
| Azetidine derivative B | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
